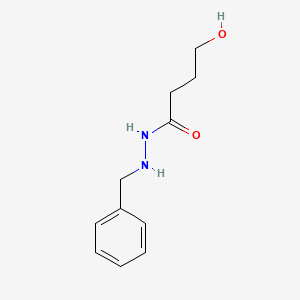
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of hydrazine and a 4-hydroxybutyryl group attached to the second nitrogen atom. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- typically involves the reaction of benzylhydrazine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. One common method involves the use of a high boiling point solvent, such as ethylene glycol, to provide the necessary reaction conditions .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale chemical processes that ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in the industrial production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl and hydroxybutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylhydrazine oxides, while reduction may produce simpler hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylhydrazine: A simpler hydrazine derivative with similar chemical properties.
4-Hydroxybutyric acid hydrazide: Another hydrazine derivative with a hydroxybutyryl group.
Phenylhydrazine: A related compound with a phenyl group instead of a benzyl group.
Uniqueness
Hydrazine, 1-benzyl-2-(4-hydroxybutyryl)- is unique due to the presence of both benzyl and hydroxybutyryl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
69352-51-8 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N'-benzyl-4-hydroxybutanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c14-8-4-7-11(15)13-12-9-10-5-2-1-3-6-10/h1-3,5-6,12,14H,4,7-9H2,(H,13,15) |
InChI-Schlüssel |
DZYDGCADILIVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNNC(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
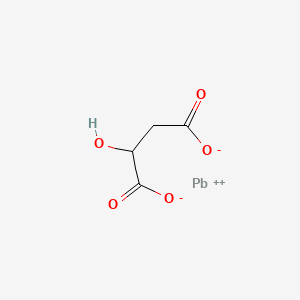
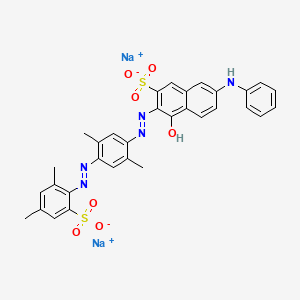

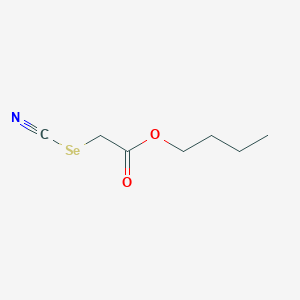
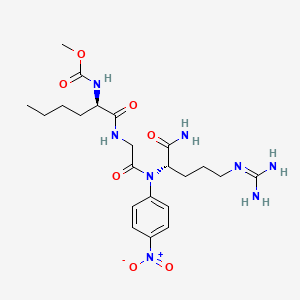
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
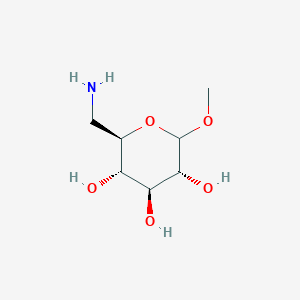
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
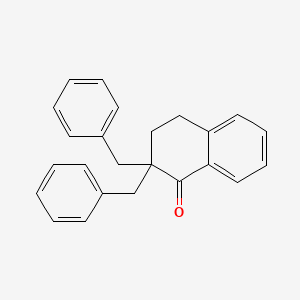
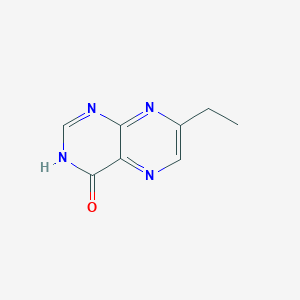
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

